Cas no 37359-53-8 (tungsten nitride)

tungsten nitride 化学的及び物理的性質
名前と識別子
-
- tungsten nitride
- azanidylidenetungsten,azanylidynetungsten,tungsten
- EINECS 253-484-2
- azanidylidenetungsten;azanylidynetungsten;tungsten
- 37359-53-8
-
- インチ: InChI=1S/2N.3W/q;-1;;;
- InChIKey: JKSJNSUDCKPRRW-UHFFFAOYSA-N
- ほほえんだ: [N-]=[W].N#[W].[W]
計算された属性
- せいみつぶんしりょう: 579.85900
- どういたいしつりょう: 579.85895g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 5
- 回転可能化学結合数: 0
- 複雑さ: 12.8
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.8Ų
じっけんとくせい
- 密度みつど: 7.700
- PSA: 36.15000
- LogP: -0.36572
tungsten nitride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
City Chemical | T452-5GM |
Tungsten Nitride |
37359-53-8 | 99.50% | 5gm |
$172.44 | 2023-09-19 |
tungsten nitride 関連文献
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
tungsten nitrideに関する追加情報
Comprehensive Guide to Tungsten Nitride (CAS No. 37359-53-8): Properties, Applications, and Innovations
Tungsten nitride (chemical formula W2N or WN) is an advanced inorganic compound with the CAS number 37359-53-8. This material belongs to the class of transition metal nitrides, known for their exceptional hardness, thermal stability, and electrical conductivity. In recent years, tungsten nitride nanoparticles and tungsten nitride coatings have gained significant attention in materials science due to their unique properties, making them suitable for cutting-edge applications in electronics, energy storage, and surface engineering.
The growing interest in tungsten nitride synthesis methods reflects its potential in next-generation technologies. Researchers are particularly focused on chemical vapor deposition (CVD) of tungsten nitride and plasma-enhanced atomic layer deposition (PEALD) techniques, which enable precise control over film thickness and stoichiometry. These methods are critical for manufacturing high-performance tungsten nitride thin films used in semiconductor devices and protective coatings.
One of the most searched topics related to CAS 37359-53-8 is its application in energy storage systems. Recent studies demonstrate that tungsten nitride electrodes exhibit superior electrochemical performance in supercapacitors and lithium-ion batteries. The material's high theoretical capacitance (up to 1200 F/g) and excellent cycling stability address key challenges in renewable energy storage solutions. This aligns with global trends toward sustainable energy and the search for alternative battery materials beyond conventional lithium compounds.
In the field of electronics, tungsten nitride diffusion barriers have become essential components in integrated circuits. The material's ability to prevent copper migration in semiconductor interconnects (with a diffusion coefficient below 10-15 cm2/s at 600°C) makes it invaluable for advanced chip packaging technologies. Industry reports indicate growing demand for WN-based barrier layers in 5G devices and AI processors, where thermal management and signal integrity are paramount.
The mechanical properties of tungsten nitride continue to inspire innovations in wear-resistant coatings. With a Vickers hardness ranging from 18-22 GPa (comparable to some diamond-like carbon films), WN coatings significantly extend the service life of cutting tools and mechanical components. Recent advancements in nanostructured tungsten nitride composites have further enhanced toughness while maintaining high hardness, addressing the longstanding trade-off between these properties in protective coatings.
Characterization techniques for tungsten nitride materials represent another area of frequent searches. X-ray diffraction (XRD) patterns typically show peaks at 2θ = 37.5°, 43.7°, and 63.2° for cubic W2N phases, while X-ray photoelectron spectroscopy (XPS) reveals W 4f7/2 binding energies around 31.8 eV. These analytical methods are crucial for quality control in industrial applications and fundamental research on phase-pure tungsten nitride synthesis.
Emerging research explores the photocatalytic properties of tungsten nitride nanostructures. Unlike many metal nitrides that are limited to UV activation, WN demonstrates visible-light responsiveness (bandgap ~2.1-2.3 eV), making it promising for solar energy conversion applications. This discovery has spurred investigations into WN-based photocatalysts for water splitting and environmental remediation, aligning with global sustainability initiatives.
The thermal stability of tungsten nitride (decomposition temperature >800°C in inert atmospheres) makes it attractive for high-temperature applications. Aerospace engineers are evaluating WN coatings for turbine components, where they may outperform traditional thermal barrier coatings. Computational materials science plays an increasing role in optimizing these applications, with density functional theory (DFT) calculations providing insights into tungsten nitride's thermodynamic properties at atomic scales.
Industrial scale-up of tungsten nitride production remains an active research area. While laboratory-scale synthesis is well-established, manufacturers seek cost-effective routes for large-scale WN powder synthesis. Recent patents describe improved nitridation processes using tungsten precursors and controlled nitrogen flow rates, potentially reducing production costs by 30-40% compared to conventional methods. These developments could accelerate commercial adoption across multiple industries.
Looking ahead, the versatility of CAS 37359-53-8 continues to inspire multidisciplinary research. From quantum dot sensitized tungsten nitride for optoelectronics to WN-reinforced metal matrix composites for automotive applications, this material demonstrates remarkable adaptability. As characterization techniques advance and synthesis methods mature, tungsten nitride is poised to play an increasingly important role in solving technological challenges across energy, electronics, and advanced manufacturing sectors.
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